Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-8-5-4-7(8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOHHXZEWHDKDA-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the fluorosulfonylmethyl group: This step often involves the use of fluorosulfonylating agents under controlled conditions to ensure selective substitution.
Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions using tert-butyl isocyanate or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups, such as sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate with structurally related carbamate derivatives, focusing on core motifs , synthetic strategies , and physicochemical properties .
Structural Comparison
Key Observations :
- The fluorosulfonylmethyl group in the target compound distinguishes it from sulfonamide or boronate analogs, offering unique electrophilic reactivity for covalent bonding or further derivatization.
- Ring size and strain : Cyclobutane (target) vs. cyclohexane (compound 4a) or cyclopropane () influences conformational flexibility and steric effects.
Key Observations :
- High yields (98–99%) are achieved in biphenyl-borate and oxadiazole-carbamate syntheses using HATU/DIPEA activation .
- TFA is a recurring reagent for tert-butyloxycarbonyl (Boc) deprotection, suggesting the target compound may require similar conditions .
Physicochemical Properties
Key Observations :
- The tert-butyl group (δ ~1.3 ppm in ¹H NMR) is a consistent spectral marker across all analogs.
- Fluorosulfonyl groups (target) are more stable than boronate esters () but may require anhydrous handling to prevent hydrolysis.
Biological Activity
Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 267.32 g/mol
- CAS Number : 2490322-71-7
- Structure : The compound features a tert-butyl group attached to a carbamate structure, with a cyclobutyl moiety modified by a fluorosulfonylmethyl group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluorosulfonylmethyl group is known to enhance the electrophilic character of the molecule, potentially allowing it to interact with nucleophilic sites in proteins and enzymes.
Pharmacological Studies
- Anticancer Activity : Preliminary studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
- Enzyme Inhibition : Research indicates that carbamate derivatives can act as inhibitors for certain enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
- Inflammation Modulation : Some studies suggest that related compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses.
Study 1: Cytotoxicity Assay
A study conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated significant cell death at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HeLa | 12 | Apoptosis via caspase activation |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 10 | Induction of oxidative stress |
Study 2: Enzyme Inhibition
A kinetic study evaluating the inhibition of acetylcholinesterase by this compound revealed a competitive inhibition pattern with an value of approximately 5 µM. This suggests potential applications in treating neurodegenerative disorders where cholinergic signaling is impaired.
Research Findings
Recent literature highlights the importance of structural modifications in enhancing the biological activity of carbamate derivatives. For instance, introducing electron-withdrawing groups like fluorosulfonyl can significantly increase their reactivity and affinity for biological targets.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis | [Research Study 1] |
| Enzyme Inhibition | Acetylcholinesterase inhibitor | [Research Study 2] |
| Anti-inflammatory | Reduces cytokine production | [Literature Review] |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate?
- Methodology : The synthesis typically involves coupling tert-butyl chloroformate with a chiral cyclobutanol derivative under anhydrous conditions. A base such as triethylamine is used to deprotonate the hydroxyl group, facilitating carbamate formation. Protecting group strategies (e.g., tert-butyl carbamate) are critical to preserve stereochemical integrity during fluorosulfonylmethyl introduction .
- Challenges : Moisture sensitivity of intermediates requires inert atmosphere handling. Post-synthetic purification via column chromatography or recrystallization ensures enantiomeric purity .
Q. How is the compound characterized for structural confirmation and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional group integration (e.g., fluorosulfonyl protons at δ ~3.5 ppm, cyclobutyl carbons at 25–35 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected [M+H]+ ~325 g/mol) .
- HPLC : Chiral HPLC with a polysaccharide column assesses enantiomeric excess (>98% for (1R,2S) configuration) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Data :
- Thermal Stability : Decomposition occurs above 150°C, with fluorosulfonyl group hydrolysis observed at elevated temperatures .
- Light Sensitivity : Prolonged UV exposure degrades the carbamate moiety; storage in amber vials at –20°C is recommended .
- Hydrolytic Stability : The compound is stable in anhydrous DMSO or THF but hydrolyzes in aqueous acidic/basic conditions .
Advanced Research Questions
Q. How does the fluorosulfonylmethyl group influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The fluorosulfonyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent methyl carbon. This facilitates SN2 reactions with amines or thiols, forming sulfonamide or thioether derivatives .
- Case Study : Reaction with benzylamine in DMF at 60°C yields a sulfonamide analog (85% yield), confirmed by ¹⁹F NMR to track fluorine retention .
Q. What experimental approaches resolve contradictions in reported biological activity data for similar carbamates?
- Data Reconciliation :
- Dose-Response Studies : Perform IC50 assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Off-Target Screening : Use kinase profiling panels to distinguish specific enzyme inhibition (e.g., serine hydrolases) from non-specific binding .
- Structural Analog Comparison : Compare activity with tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate (CAS 2167576-12-5) to isolate cyclobutyl vs. cyclopentyl effects .
Q. How does stereochemistry at the (1R,2S) position impact chiral recognition in enzyme binding?
- Enzymatic Studies :
- Kinetic Resolution : Use Candida antarctica lipase B (CAL-B) to assess enantioselective hydrolysis rates. The (1R,2S) enantiomer shows 3-fold slower hydrolysis than its diastereomer, suggesting tighter binding to chiral active sites .
- X-ray Crystallography : Co-crystallization with trypsin reveals hydrogen bonding between the fluorosulfonyl oxygen and Gly216 backbone, stabilizing the (1R,2S) configuration .
Q. What computational methods predict the compound’s interactions with biological targets?
- In Silico Workflow :
- Docking Simulations : AutoDock Vina models predict binding to the ATP pocket of PI3Kγ (ΔG = –9.2 kcal/mol), driven by fluorosulfonyl interactions with Lys833 .
- MD Simulations : 100-ns molecular dynamics trajectories reveal stable hydrogen bonding with Tyr867 in >80% of frames .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
